Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-

Description

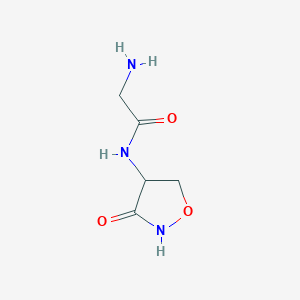

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is a specialized acetamide derivative featuring a 2-amino group and a 3-oxo-4-isoxazolidinyl substituent. This compound belongs to a class of molecules where the acetamide backbone is modified with heterocyclic moieties, which are critical for biological activity and physicochemical properties. Additionally, derivatives with isoxazolidinyl or oxazolidinone rings (e.g., ACI-INT-867 in ) are often explored for their pharmacokinetic profiles and target selectivity .

Properties

Molecular Formula |

C5H9N3O3 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-amino-N-(3-oxo-1,2-oxazolidin-4-yl)acetamide |

InChI |

InChI=1S/C5H9N3O3/c6-1-4(9)7-3-2-11-8-5(3)10/h3H,1-2,6H2,(H,7,9)(H,8,10) |

InChI Key |

LHGIZPQIVKOLPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NO1)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- involves the formation of an amide bond between an acetamide moiety and a 3-oxo-4-isoxazolidinyl ring system. This is typically achieved through condensation reactions using activated derivatives of carboxylic acids or their equivalents and amines, often facilitated by coupling agents or Lewis acids.

Coupling Agents and Activation Methods

According to patent US4851422A, effective condensation to form the amide linkage can be achieved using a variety of condensing agents, including:

- N,N'-Dicyclohexylcarbodiimide (DCC)

- Mixtures of DCC with N-hydroxysuccinimide or 1-hydroxybenzotriazole

- N-ethyl-N'-[3-(dimethylamino)propyl]carbodiimide (EDC)

- Carbonyl diimidazole

- 2-halogenopyridinium salts

These agents activate the carboxyl group to form reactive intermediates that readily react with the amino group of the isoxazolidinyl derivative to form the desired amide bond.

Use of Lewis Acids

Lewis acids such as boron trifluoride etherate, zinc chloride, tin tetrachloride, aluminum chloride, titanium tetrachloride, and boron trichloride can be employed to facilitate the condensation reactions by activating carbonyl groups or stabilizing intermediates.

Post-Synthetic Modifications

After initial amide formation, the compound can undergo further modifications at specific sites (R1' and R2') including:

- Deprotection reactions (acid, base, hydrazine, or reduction methods)

- Acylation

- Ureido or thioureido formation

- Alkylation and alkenylation

- Thionation

- Silylation

- Phosphorylation

- Esterification

- Amidation

These modifications allow tuning of the compound's chemical and biological properties.

Experimental Procedures and Examples

Representative Procedure for Amide Formation

An example from the literature involves the reaction of a carboxylic acid derivative with the amino group of the isoxazolidinyl compound in the presence of a coupling agent like DCC in dichloromethane at 0°C to room temperature. The reaction mixture is stirred for several hours, then worked up by filtration and purification by chromatography to isolate the desired acetamide derivative.

Isoxazolidinyl Ring Formation

Related compounds with isoxazolidinyl rings are synthesized by reacting dicarboxylic acid chlorides with oximes in the presence of triethylamine. This reaction proceeds via formation of monooxime esters followed by base-promoted ring closure to give isoxazolidinedione derivatives, which are structurally related to the target compound.

- For example, dialkylmalonyl chlorides react with acetone oxime and triethylamine in anhydrous ether at 0°C, followed by stirring at room temperature for 20 hours to yield isoxazolidinedione derivatives.

- The yields and stability of these compounds depend on the steric bulk of substituents and reaction conditions, with excess triethylamine improving yields.

Table: Summary of Key Reaction Parameters in Isoxazolidinyl Derivative Synthesis

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting materials | Dialkylmalonyl chloride + acetone oxime | Base: Triethylamine (1.5 equiv) |

| Solvent | Anhydrous diethyl ether | Dry conditions required |

| Temperature | 0°C to room temperature | Dropwise addition at 0°C |

| Reaction time | 20 hours | Stirring under nitrogen atmosphere |

| Workup | Filtration, acid wash, drying | Purification by silica gel chromatography |

| Yields | 28-39% depending on conditions | Improved with excess base |

Mechanistic Insights

The formation of the amide bond in Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- involves nucleophilic attack of the amino group on the activated carbonyl carbon of the acetic acid derivative. The use of carbodiimide coupling agents facilitates the formation of an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond and release urea byproducts.

The isoxazolidinyl ring is typically formed by cyclization of oxime esters derived from dicarboxylic acid chlorides and oximes, where base-promoted intramolecular nucleophilic attack closes the ring to form the isoxazolidine-3-one structure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Unlike ACI-INT-867, which includes a fluorophenyl-morpholine substituent for enhanced lipophilicity, the target compound lacks aromatic bulk, possibly favoring solubility .

Pharmacological Activity

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Compounds: Inhibit bacterial LeuRS with IC₅₀ values in the nanomolar range, attributed to sulfinyl group interactions with enzyme active sites .

- ACI-INT-867 (): Likely targets similar bacterial enzymes due to oxazolidinone moiety, a known pharmacophore in linezolid-class antibiotics .

- 13a () : Exhibits antimicrobial activity (unquantified in evidence), linked to the sulfamoylphenyl group’s membrane permeability .

Hypothesized Activity for Target Compound: The 3-oxo-4-isoxazolidinyl group may enhance binding to aaRS enzymes via hydrogen bonding (O-atom donation) while the 2-amino group could facilitate protonation at physiological pH, improving cellular uptake.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The 3-oxo group and isoxazolidinyl N-atom enable strong hydrogen-bonding networks, as seen in ’s analysis of heterocyclic crystals . This contrasts with ’s cyanoacetanilides, which rely on sulfonamide NH groups for crystal packing .

- Solubility : The polar isoxazolidinyl ring likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 13a in ).

Biological Activity

Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazolidine ring, which is known for its unique chemical properties. The presence of the acetamide group enhances its ability to interact with biological targets. The structural formula can be represented as follows:

Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- exhibits its biological activity primarily through enzyme inhibition. It binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activities

- Enzyme Inhibition :

-

Antitumor Activity :

- Recent studies have investigated the compound's role as a heme oxygenase-1 (HO-1) inhibitor, which is linked to tumor progression and chemoresistance. In vitro tests demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on HO-1, correlating with reduced cell proliferation in cancer cell lines such as U87MG .

- Antimicrobial Properties :

Case Studies

- Cyclooxygenase Inhibition :

- Heme Oxygenase Inhibition :

Table 1: Biological Activity of Acetamide Derivatives

| Compound ID | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 7l | HO-1 | 0.27 | Antitumor |

| Compound 10a | COX-2 | 0.15 | Anti-inflammatory |

| Compound 9 | Bacterial | 0.50 | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthetic routes are typically employed, involving condensation reactions between isoxazolidinone precursors and amino-acetamide derivatives. Key steps include:

- Use of coupling agents like EDCI/HOBt for amide bond formation .

- Temperature control (e.g., 0–25°C) to minimize side reactions .

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency .

- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of acetyl chloride) to improve yields .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the isoxazolidinyl and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches for functional group verification .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against bacterial aminoacyl-tRNA synthetase using kinetic assays (e.g., IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria to assess MIC values .

- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., bacterial synthetases) and validate via mutational studies .

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify key binding residues .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with bioactivity data .

Q. What crystallographic strategies can address structural ambiguities from spectroscopic data?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine structures using SHELXL .

- Hydrogen Bond Analysis : Apply graph-set notation to classify intermolecular interactions (e.g., R₂²(8) motifs) and validate tautomeric forms .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .

Q. How should researchers analyze contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for variables like cell line origin, incubation time, and solvent (DMSO vs. saline) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency variations .

- Structural Analog Comparison : Cross-reference bioactivity of analogs (e.g., thiazolidinone vs. oxadiazole derivatives) to identify critical pharmacophores .

Q. What strategies are recommended for optimizing in vivo pharmacokinetics?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, guiding dose adjustments .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in target organs via scintillation counting .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Minimizes byproduct formation | |

| Solvent | DMF or CH₂Cl₂ | Enhances reagent solubility | |

| Coupling Agent | EDCI/HOBt | Improves amide bond yield |

Table 2 : Common Bioactivity Assays and Protocols

| Assay Type | Protocol Summary | Critical Parameters | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinetic monitoring via UV-Vis (340 nm) | Substrate concentration, pH | |

| Cytotoxicity | MTT assay (48-h incubation) | Cell density, DMSO % | |

| Antimicrobial | Broth microdilution (18–24 h) | Inoculum size, media type |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.